4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid typically involves the reaction of 3-fluorobenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid can be compared with other similar compounds, such as:
3-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid: This compound has a similar structure but with different positional isomerism.
4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzoic acid: Another positional isomer with different chemical properties and reactivity.
4-[(Cyclopropylcarbonyl)amino]-3-chlorobenzoic acid: This compound has a chlorine atom instead of fluorine, leading to different reactivity and applications.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-8-5-7(11(15)16)3-4-9(8)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHREYQHUTFGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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